molecular formula C15H10BrN3O3 B10864521 3-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-2-hydroxyquinazolin-4(3H)-one

3-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-2-hydroxyquinazolin-4(3H)-one

Cat. No.: B10864521
M. Wt: 360.16 g/mol
InChI Key: AXUGHPITUOMWNG-CAOOACKPSA-N
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Description

3-{[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-2,4(1H,3H)-QUINAZOLINEDIONE is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the bromine atom and the hydroxyl group in the phenyl ring, along with the quinazolinone core, contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-2,4(1H,3H)-QUINAZOLINEDIONE typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Bromine Atom: Bromination of the phenyl ring is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

    Condensation Reaction: The final step involves the condensation of the brominated phenyl derivative with the quinazolinone core in the presence of a base such as sodium hydroxide or potassium carbonate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The imine group can be reduced to form amines using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂) in acidic or basic media.

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Quinones or other oxidized phenyl derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 3-{[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-2,4(1H,3H)-QUINAZOLINEDIONE is studied for its potential antimicrobial and anticancer activities. It has shown promise in inhibiting the growth of certain bacterial strains and cancer cell lines.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-{[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-2,4(1H,3H)-QUINAZOLINEDIONE involves its interaction with specific molecular targets in cells. The bromine atom and hydroxyl group in the phenyl ring, along with the quinazolinone core, allow it to bind to enzymes and receptors, modulating their activity. This can lead to the inhibition of cell proliferation in cancer cells or the disruption of bacterial cell walls in microbes.

Comparison with Similar Compounds

Similar Compounds

    2,4(1H,3H)-Quinazolinedione: Lacks the bromine and hydroxyl substituents, resulting in different biological activities.

    5-Bromo-2-hydroxyphenyl derivatives: These compounds share the bromine and hydroxyl groups but lack the quinazolinone core.

    Quinazolinone derivatives: Various derivatives with different substituents on the quinazolinone core, each with unique properties and applications.

Uniqueness

3-{[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-2,4(1H,3H)-QUINAZOLINEDIONE is unique due to the combination of the bromine atom, hydroxyl group, and quinazolinone core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C15H10BrN3O3

Molecular Weight

360.16 g/mol

IUPAC Name

3-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C15H10BrN3O3/c16-10-5-6-13(20)9(7-10)8-17-19-14(21)11-3-1-2-4-12(11)18-15(19)22/h1-8,20H,(H,18,22)/b17-8+

InChI Key

AXUGHPITUOMWNG-CAOOACKPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)/N=C/C3=C(C=CC(=C3)Br)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)N=CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

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